Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyl polyethoxy ether. This intermediate is then reacted with maleic anhydride to form the corresponding half-ester, which is subsequently sulfonated and neutralized with sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure high efficiency and purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted compounds .
Scientific Research Applications
Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to reduce surface tension and improve cell growth conditions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Mechanism of Action
The mechanism of action of disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include lipid membranes and hydrophobic molecules, facilitating their dispersion and interaction in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Disodium cocoamphodiacetate: Another mild surfactant used in personal care products.
Sodium lauryl sulfate: A more aggressive surfactant with higher foaming properties but increased irritation potential.
Sodium laureth sulfate: Similar to disodium laureth sulfosuccinate but with different ethoxylation levels and irritation properties.
Uniqueness
Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate is unique due to its combination of mildness and effectiveness as a surfactant. It is particularly valued in formulations where reduced irritation is essential, such as in baby and child care products .
Properties
Molecular Formula |
C22H41Na2O10S+ |
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Molecular Weight |
543.6 g/mol |
IUPAC Name |
disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate |
InChI |
InChI=1S/C22H42O10S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-29-13-14-30-15-16-31-17-18-32-21(23)19-20(22(24)25)33(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-1 |
InChI Key |
DCDGWRWCFLIAOL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
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